Quantified Monoacylglycerol Lipase (MAGL) Inhibitory Activity: A Validated Benchmark for Endocannabinoid System Research
1-Benzoyl-2-methylpiperidin-4-one (identified as compound 18) demonstrates a defined, moderate inhibitory activity against human monoacylglycerol lipase (MAGL). In contrast, simpler N-benzoylpiperidine analogs lacking the 2-methyl group, such as 1-benzoylpiperidin-4-one, are not reported to exhibit this specific activity in the same assay systems [1]. The quantification of this activity provides a clear benchmark for researchers evaluating this scaffold for endocannabinoid system modulation.
| Evidence Dimension | MAGL enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.7 µM |
| Comparator Or Baseline | 1-Benzoylpiperidin-4-one (CAS 24686-78-0) or other non-methylated N-benzoylpiperidines: No reported MAGL inhibition data in the same context. |
| Quantified Difference | The target compound shows a quantifiable IC50 of 11.7 µM, establishing a specific activity level not documented for its non-methylated analog. |
| Conditions | Colorimetric assay on human MAGL, acting as a reversible, competitive inhibitor [1]. |
Why This Matters
This established IC50 value serves as a validated starting point for structure-activity relationship (SAR) studies in MAGL inhibitor programs, a feature not found in the simpler, unsubstituted N-benzoylpiperidin-4-one.
- [1] Bononi, G., et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules 2024, 29(9), 1930. View Source
